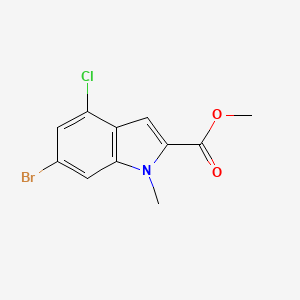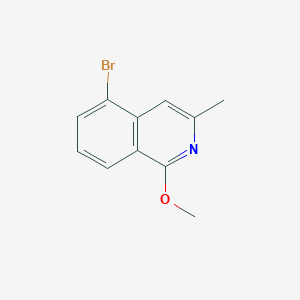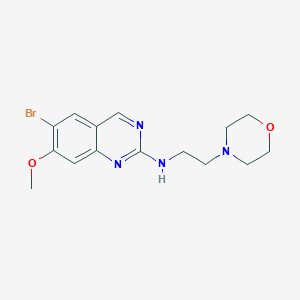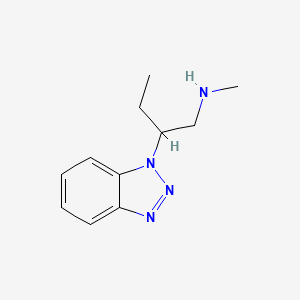
2-(benzotriazol-1-yl)-N-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzotriazol-1-yl)-N-methylbutan-1-amine is a compound that features a benzotriazole moiety attached to a butan-1-amine backbone. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique properties of benzotriazole, such as its ability to act as an electron-donating or electron-withdrawing group, make it a valuable component in many chemical reactions .
準備方法
The synthesis of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine typically involves the reaction of benzotriazole with an appropriate amineThe reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(benzotriazol-1-yl)-N-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to various substituted amines or other derivatives.
科学的研究の応用
2-(benzotriazol-1-yl)-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including as enzyme inhibitors and probes for studying biological pathways.
作用機序
The mechanism of action of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
2-(benzotriazol-1-yl)-N-methylbutan-1-amine can be compared with other benzotriazole derivatives, such as:
2-(benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block for nitrogen-containing heterocycles.
N-substituted 2-(1H-benzotriazol-1-yl)-acetohydrazide: Exhibits good antibacterial activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
特性
分子式 |
C11H16N4 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
2-(benzotriazol-1-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-3-9(8-12-2)15-11-7-5-4-6-10(11)13-14-15/h4-7,9,12H,3,8H2,1-2H3 |
InChIキー |
XIVBGDMHCWHVPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CNC)N1C2=CC=CC=C2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
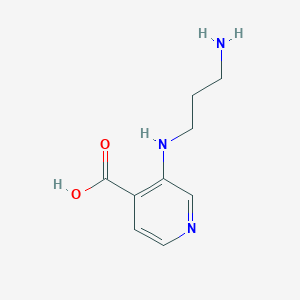

![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

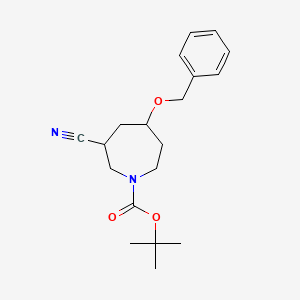
![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)
